1-Hidroxietil-2'-desoxiadenosina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

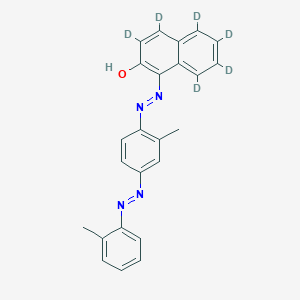

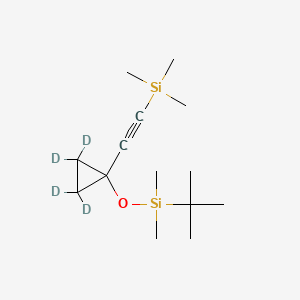

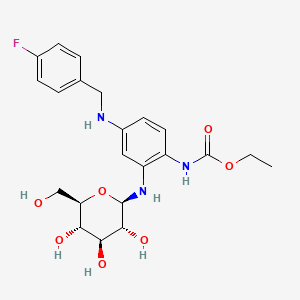

1-Hydroxyethyl-2'-deoxyadenosine (HEDA) is a modified nucleoside that has gained significant attention in recent years due to its potential for use in scientific research. HEDA is a synthetic analogue of deoxyadenosine, which is a natural component of DNA. The modification of deoxyadenosine to HEDA involves the replacement of the hydrogen at the 1-position with a hydroxyethyl group. This modification alters the properties of the nucleoside and makes it a useful tool for studying DNA-related processes.

Aplicaciones Científicas De Investigación

- Los investigadores exploran HEA como un posible agente quimioterapéutico, especialmente contra tumores sólidos {svg_1}.

- Los estudios sugieren que HEA puede mitigar el daño oxidativo en varios tejidos, contribuyendo a la salud general {svg_2}.

Actividad Antitumoral

Efectos Antioxidantes

Propiedades Radioprotectoras

Gestión de la Diabetes

Estas aplicaciones resaltan el potencial diverso de HEA en varios campos de investigación. ¡Tenga en cuenta que los estudios en curso pueden revelar usos adicionales para este intrigante compuesto! 🌟 {svg_5} {svg_6}

Mecanismo De Acción

Target of Action

The primary target of 1-Hydroxyethyl-2’-deoxyadenosine is Adenosine Deaminase (ADA) . ADA is an enzyme of purine metabolism that irreversibly converts adenosine to inosine or 2′deoxyadenosine to 2′deoxyinosine . ADA is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

1-Hydroxyethyl-2’-deoxyadenosine, as a derivative of 2’-deoxyadenosine, is likely to interact with ADA in a similar manner to 2’-deoxyadenosine . The compound may bind to the active site of ADA, inhibiting its activity and thereby increasing the concentration of adenosine and 2’-deoxyadenosine .

Biochemical Pathways

The primary biochemical pathway affected by 1-Hydroxyethyl-2’-deoxyadenosine is the purine metabolism pathway . By inhibiting ADA, 1-Hydroxyethyl-2’-deoxyadenosine prevents the conversion of adenosine to inosine and 2’-deoxyadenosine to 2’-deoxyinosine . This leads to an increase in the concentration of adenosine and 2’-deoxyadenosine, which can have various downstream effects, including the modulation of immune responses .

Pharmacokinetics

As a derivative of 2’-deoxyadenosine, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of 1-Hydroxyethyl-2’-deoxyadenosine’s action are likely to be related to its inhibition of ADA and the resulting increase in adenosine and 2’-deoxyadenosine concentrations . Adenosine has been shown to suppress immune responses and promote tumor growth . Therefore, by inhibiting ADA and increasing adenosine concentrations, 1-Hydroxyethyl-2’-deoxyadenosine could potentially modulate immune responses and have implications for cancer therapy .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

1-Hydroxyethyl-2’-deoxyadenosine interacts with various enzymes and proteins in biochemical reactions. It is involved in purine metabolism, where it is converted to inosine or 2′deoxyinosine by the enzyme adenosine deaminase (ADA) . This conversion is irreversible and occurs both inside the cell and on the cell surface .

Cellular Effects

The effects of 1-Hydroxyethyl-2’-deoxyadenosine on cells are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, ADA, which interacts with 1-Hydroxyethyl-2’-deoxyadenosine, is found to interact with membrane proteins such as CD26 and adenosine receptors, forming ecto-ADA (eADA). The activity of eADA is an essential mechanism that terminates adenosine signaling .

Molecular Mechanism

At the molecular level, 1-Hydroxyethyl-2’-deoxyadenosine exerts its effects through binding interactions with biomolecules and changes in gene expression. The conversion of 1-Hydroxyethyl-2’-deoxyadenosine to inosine or 2′deoxyinosine by ADA is a key example of its molecular mechanism .

Metabolic Pathways

1-Hydroxyethyl-2’-deoxyadenosine is involved in purine metabolism. It is converted to inosine or 2′deoxyinosine by ADA, an enzyme that plays a key role in purine metabolism . This conversion is irreversible and is a critical step in the metabolic pathway of 1-Hydroxyethyl-2’-deoxyadenosine .

Transport and Distribution

The transport and distribution of 1-Hydroxyethyl-2’-deoxyadenosine within cells and tissues are mediated by various transporters and binding proteins. For instance, human nucleoside transporters (hNTs) play a crucial role in mediating transepithelial fluxes of adenosine and 2’-deoxyadenosine across human renal proximal tubule cells .

Propiedades

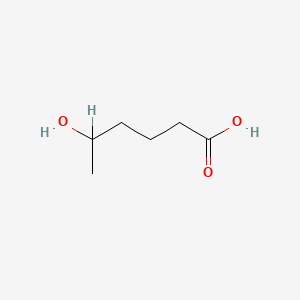

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 1-Hydroxyethyl-2'-deoxyadenosine involves the conversion of 2'-deoxyadenosine to the target compound through a series of chemical reactions.", "Starting Materials": [ "2'-deoxyadenosine", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Hydrogen chloride (HCl)", "Ethylene glycol" ], "Reaction": [ "Step 1: 2'-deoxyadenosine is treated with NaOH to form its sodium salt.", "Step 2: The sodium salt is then reacted with H2O2 in the presence of HCl to yield 1-Hydroxyethyl-2'-deoxyadenosine.", "Step 3: The product is purified through column chromatography using a polar solvent such as ethylene glycol." ] } | |

| 142997-59-9 | |

Fórmula molecular |

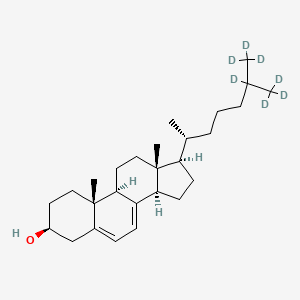

C₁₂H₁₇N₅O₄ |

Peso molecular |

295.29 |

Sinónimos |

2’-Deoxy-1-(2-hydroxyethyl)adenosine; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-3-(Benzo[1,3]dioxol-5-yloxymethyl)-4-(4'-fluoro-biphenyl-4-yl)-piperidine hydrochloride](/img/structure/B1146839.png)